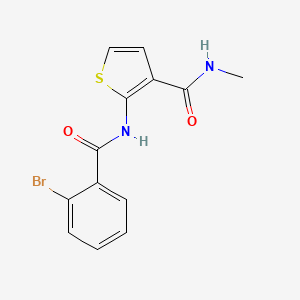

2-(2-bromobenzamido)-N-methylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(2-bromobenzamido)-N-methylthiophene-3-carboxamide" is a brominated benzamide derivative with a thiophene ring. This class of compounds is of interest due to their potential biological activities and their use as synthons in the synthesis of various heterocyclic compounds. The presence of bromine atoms makes them suitable for further functionalization through various organic reactions.

Synthesis Analysis

The synthesis of brominated benzamide derivatives can involve iodine-catalyzed reactions, as seen in the synthesis of dibenzo[b,h][1,6]naphthyridine-11-carboxamide derivatives from 2-aminobenzamides and mucobromic acid . Although the specific synthesis of "2-(2-bromobenzamido)-N-methylthiophene-3-carboxamide" is not detailed in the provided papers, similar methodologies could potentially be applied, utilizing brominated starting materials and catalytic conditions that favor the formation of the desired carboxamide structures.

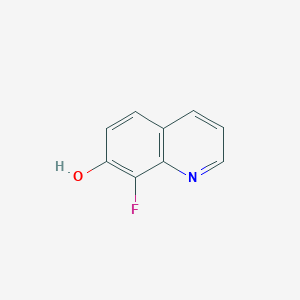

Molecular Structure Analysis

The molecular structure of brominated carboxamides is characterized by the presence of electron-withdrawing groups such as bromine, which can influence the electronic properties of the molecule. The steric and electronic effects can impact the reactivity and interaction of the molecule with other chemical entities. For instance, the presence of a bromine atom can facilitate nucleophilic substitution reactions due to its good leaving group ability .

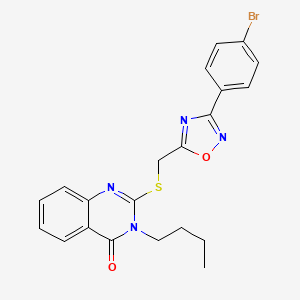

Chemical Reactions Analysis

Brominated carboxamides can undergo various chemical reactions, including nucleophilic substitution and debromination. For example, the piperidinodebromination of 2-bromo-4-R-5-nitrothiophene-3-carboxamides has been studied, showing that steric interactions can influence the rate of debromination . These reactions are crucial for modifying the core structure and introducing new functional groups that can alter the biological activity of the compound.

Physical and Chemical Properties Analysis

Scientific Research Applications

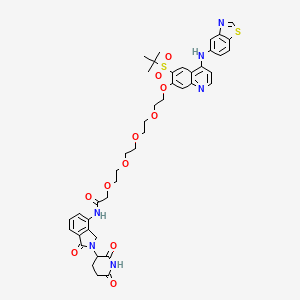

Antipsychotic Agent Synthesis

Research has been conducted on the synthesis and evaluation of conformationally restricted derivatives of antipsychotic agents, which include compounds structurally related to 2-(2-bromobenzamido)-N-methylthiophene-3-carboxamide. These studies aim at improving the affinity to dopamine D-2 receptors, an important target in antipsychotic drug development. One notable example is the synthesis of cyclic benzamides, aimed at mimicking the intramolecular hydrogen bonding in antipsychotic compounds, although these modifications did not always result in enhanced affinities (Norman, Kelley, & Hollingsworth, 1993).

Synthetic Chemistry Innovations

Studies in synthetic chemistry have developed Cu(I)-catalysed syntheses of substituted isoindolin-1-ones using alkynyl acids, highlighting the versatility of halobenzamides (including bromobenzamides) in constructing complex heterocyclic structures. This research is critical for the synthesis of new molecules with potential applications in medicinal chemistry and materials science (Gogoi, Guin, Rout, Majji, & Patel, 2014).

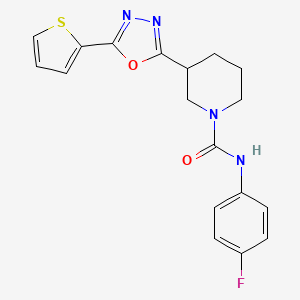

GPR35 Receptor Agonist Development

In the search for novel G protein-coupled receptor (GPR35) agonists, research identified potent and selective agonists among 6-bromo-benzamido derivatives, offering insights into the development of new therapeutic agents targeting GPR35. This receptor is implicated in various physiological processes and diseases, showcasing the potential of bromobenzamides in drug discovery (Thimm, Funke, Meyer, & Müller, 2013).

Photocatalytic Applications

The photocatalytic degradation of environmental pollutants has also been explored using titanium dioxide-supported catalysts, demonstrating the relevance of benzamide derivatives in enhancing the rate of mineralization of pollutants. This research indicates the potential of such compounds in environmental cleanup and the development of more efficient photocatalytic systems (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Antipathogenic Agents

Investigations into novel thiourea derivatives, including benzamides, have shown significant anti-pathogenic activity, especially against biofilm-forming bacteria. These findings suggest potential applications of such compounds in developing new antimicrobial agents with antibiofilm properties, crucial for addressing antibiotic resistance (Limban, Marutescu, & Chifiriuc, 2011).

Mechanism of Action

properties

IUPAC Name |

2-[(2-bromobenzoyl)amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2S/c1-15-11(17)9-6-7-19-13(9)16-12(18)8-4-2-3-5-10(8)14/h2-7H,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFGLSKVPRGUKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-bromobenzamido)-N-methylthiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2515066.png)

![1-Spiro[3,4-dihydrochromene-2,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2515071.png)

![2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2515072.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2515074.png)

![(E)-N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2515075.png)

![{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea](/img/structure/B2515080.png)

![3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2515081.png)